molecular formula C14H20O2 B8129362 Ethyl 4-(3,5-dimethylphenyl)butanoate CAS No. 73896-10-3

Ethyl 4-(3,5-dimethylphenyl)butanoate

Cat. No. B8129362
CAS RN: 73896-10-3
M. Wt: 220.31 g/mol
InChI Key: JSCXTIXGSPJXSG-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dimethylphenyl)butanoate is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3,5-dimethylphenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3,5-dimethylphenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fungicidal and Plant Growth Regulation : Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a related compound, shows potential as a fungicidal and plant growth regulator (李明 et al., 2005).

  • Chemical Synthesis : The chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene) butanoate leads to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids, indicating its role in the development of new chemical entities (Pokhodylo et al., 2009).

  • Molecular Structure and Spectral Analysis : Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is studied for its electrophilic properties and dimer formation in solid state, indicating its importance in structural chemistry (Singh et al., 2013).

  • Urease Inhibitory Potential : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, including compounds similar to Ethyl 4-(3,5-dimethylphenyl)butanoate, exhibit potent urease inhibitory potential, suggesting their use in therapeutic drug design (Nazir et al., 2018).

  • Biofuel Decomposition : Studies on ethyl propanoate, a structurally similar compound, provide insights into its decomposition paths, relevant for understanding the behavior of biofuels (El‐Nahas et al., 2007).

  • Laser-active Compounds : Laser-active cyanopyrromethene-BF2 complexes can be synthesized using compounds related to Ethyl 4-(3,5-dimethylphenyl)butanoate, indicating applications in laser technology (Sathyamoorthi et al., 1994).

  • Textile Industry : Novel heterocyclic disperse dyes with thiophene moiety derived from related compounds show good dyeing performance on polyester fibers, suggesting applications in the textile industry (Iyun et al., 2015).

  • Polymer Synthesis : 3,5-dimethylphenyl methacrylate, synthesized from related compounds, is characterized into various copolymers, indicating its potential in polymer science (Vijayanand et al., 2002).

properties

IUPAC Name

ethyl 4-(3,5-dimethylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-16-14(15)7-5-6-13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXTIXGSPJXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297808
Record name Ethyl 3,5-dimethylbenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,5-dimethylphenyl)butanoate

CAS RN

73896-10-3
Record name Ethyl 3,5-dimethylbenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73896-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethylbenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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